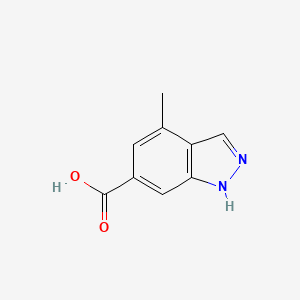

4-Methyl-1H-indazole-6-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-5-2-6(9(12)13)3-8-7(5)4-10-11-8/h2-4H,1H3,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXIVLLIXGQIDJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1C=NN2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1H-indazole-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-nitrobenzaldehyde with methylhydrazine, followed by cyclization and subsequent carboxylation . The reaction conditions often involve the use of catalysts such as palladium or copper to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for industrial-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the indazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted indazole derivatives .

Scientific Research Applications

Medicinal Chemistry

4-Methyl-1H-indazole-6-carboxylic acid is primarily utilized as a building block in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in targeting various biological pathways, particularly in the development of anticancer and anti-inflammatory drugs.

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit notable anticancer properties. In vitro studies demonstrated a dose-dependent increase in apoptosis in breast cancer cell lines. The following table summarizes the findings:

| Concentration (mM) | % Apoptotic Cells |

|---|---|

| 0 | 3.7 |

| 1 | 15.0 |

| 5 | 53.2 |

Agricultural Chemistry

The compound is being investigated for its potential use in developing agrochemicals, including pesticides and herbicides. Its derivatives can enhance the efficacy of existing agricultural chemicals by improving their selectivity and reducing toxicity to non-target species.

Example Application: Herbicide Development

Research has indicated that certain derivatives of indazole can inhibit specific enzymes involved in plant growth, making them suitable candidates for herbicide formulation.

Material Science

In material science, this compound is explored for its use in synthesizing novel materials with enhanced properties, such as polymers and coatings.

Research Insights:

Studies have shown that incorporating this compound into polymer matrices can improve mechanical strength and thermal stability, making it valuable for industrial applications.

Biochemical Mechanisms

The mechanisms of action for compounds derived from this compound often involve interaction with various kinases and enzymes:

- Kinase Inhibition: Indazole derivatives have been reported to inhibit kinases such as chk1 and chk2, which play crucial roles in cell cycle regulation.

- Biochemical Pathways: The inhibition of these kinases can lead to alterations in cell cycle progression and apoptosis, providing a rationale for their use in cancer therapy.

Mechanism of Action

The mechanism of action of 4-Methyl-1H-indazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations at the 4-Position

Modifications at the 4-position of the indazole ring significantly influence physicochemical properties and biological activity. Key analogs include:

Key Findings :

Carboxylic Acid Derivatives

Esterification or substitution of the carboxylic acid group alters pharmacokinetic profiles:

Key Findings :

- Methyl Esters : Serve as prodrugs, hydrolyzing in vivo to release the active carboxylic acid form. They exhibit higher logP values (e.g., 1.8 for methyl 4-methyl-1H-indazole-6-carboxylate), enhancing membrane permeability.

- Chloro Derivatives : The combination of -Cl and -COOCH₃ groups in 4-chloro-1H-indazole-6-carboxylic acid methyl ester increases electrophilicity, useful in cross-coupling reactions.

Core Modifications: Indazole vs. Indole

Substitution of the indazole core with indole or other heterocycles alters bioactivity:

Key Findings :

- Indazoles vs. Indoles : Indazoles exhibit greater metabolic stability due to the pyrazole ring’s resistance to oxidative degradation compared to indoles.

- Positional Isomerism : Shifting the methyl group from the 4- to 2-position (e.g., 2-methyl-1H-indole-6-carboxylic acid) reduces affinity for ATP-binding pockets in kinase targets.

Biological Activity

4-Methyl-1H-indazole-6-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its indazole core structure, which is a bicyclic compound containing a five-membered ring fused to a six-membered ring. The presence of a carboxylic acid functional group enhances its solubility and reactivity, making it suitable for various biological applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on several enzymes, which can lead to altered metabolic pathways and cellular responses.

- Receptor Modulation : It may act as an agonist or antagonist at various receptors, influencing physiological processes such as inflammation and cell proliferation.

Antitumor Activity

Research has indicated that indazole derivatives, including this compound, exhibit significant antitumor properties. For instance:

- Inhibition of Cancer Cell Growth : Studies have shown that certain indazole derivatives can inhibit the growth of cancer cells in vitro. For example, compounds derived from indazoles have been identified as potent inhibitors of Polo-like kinase 4 (PLK4), which is implicated in tumorigenesis .

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antibiotics .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related compounds:

Q & A

Q. How to address discrepancies in reported melting points for indazole derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.